molecular formula C9H15N3O4 B172112 (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate CAS No. 107856-82-6

(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate

Cat. No. B172112
CAS RN: 107856-82-6
M. Wt: 229.23 g/mol
InChI Key: JQOHKCDMINQZRV-WDSKDSINSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include its reactivity, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves understanding properties such as the compound’s melting point, boiling point, solubility, and stability. This can also include understanding its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis of N-acyl-2-pyrrolidinones

Rekatas et al. (1996) reported the synthesis of N-acyl-2-pyrrolidinones from corresponding GABA derivatives, showcasing the chemical versatility of compounds like (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate in producing structurally complex molecules (Rekatas, Demopoulos, & Kourounakis, 1996).

Collagen Cross-Link Synthesis

Adamczyk et al. (1999) described an efficient synthesis method for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate in preparing collagen cross-links, highlighting the role of such compounds in biological and medicinal chemistry (Adamczyk, Johnson, & Reddy, 1999).

Catalysis in Asymmetric Reactions

Inoguchi et al. (1989) explored the use of (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate analogues in catalyzing asymmetric reactions, demonstrating their potential in producing enantiomerically pure compounds, crucial for pharmaceutical applications (Inoguchi, Morimoto, & Achiwa, 1989).

Peptide Synthesis and NMR Applications

Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, incorporating (2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate derivatives for applications in 19F NMR and peptide synthesis, indicating the compound's utility in analytical chemistry and peptide research (Tressler & Zondlo, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve understanding how the compound interacts with specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This can include its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOHKCDMINQZRV-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC([NH2+]C1)C(=O)NC(CC(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)N[C@@H](CC(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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